7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a heterocyclic compound characterized by a unique seven-membered ring structure containing nitrogen. This compound, with the chemical formula , is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is synthesized as a building block for more complex molecules and has shown promise in various biological activities, including antimicrobial and anticancer properties.
The compound is classified as a member of the benzoazepine family, which are known for their structural diversity and therapeutic potential. Its IUPAC name is 7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one, and it has been cataloged in databases like PubChem under the identifier 53841-98-8.
The synthesis of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one typically involves several key steps:
Industrial production methods may involve multi-step synthesis processes optimized for yield and purity, often utilizing catalysts to enhance efficiency.
The molecular structure of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one features a fused bicyclic system. Key structural data include:
The compound's structure contributes to its unique chemical properties and biological interactions.
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one can participate in various chemical reactions:
These reactions allow for the derivatization of the compound into various substituted derivatives for further applications.
The mechanism of action of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by:
The specific pathways involved depend on the biological context and target molecules engaged by the compound.
Key physical and chemical properties of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one include:
Further analyses may include melting point determination and spectral data (NMR, IR) to elucidate structural characteristics .
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has several promising applications in scientific research:
This compound's versatility makes it a valuable component in both academic research and industrial applications.
Benzazepine derivatives represent a privileged scaffold in drug discovery, characterized by a seven-membered azepine ring fused to a benzene moiety. This bicyclic architecture provides stereochemical diversity and enables three-dimensional interactions with biological targets unattainable with planar scaffolds. The structural plasticity allows for tailored modifications at multiple positions—notably the lactam carbonyl (position 2), nitrogen (position 1), and aromatic ring substituents (positions 6–9)—yielding compounds with varied pharmacological profiles. Among these derivatives, 7-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8; molecular formula C₁₁H₁₄N₂O; MW 190.24 g/mol) has emerged as a synthetically versatile building block. Its core structure combines a methyl-substituted lactam with a critically positioned aromatic amine, enabling dual functionality as a hydrogen-bond donor/acceptor and a participant in charge-transfer interactions [1] [4].
Benzazepines entered medicinal chemistry through serendipitous discoveries and deliberate scaffold optimization:
1950s–1970s: Early benzazepines like fenoldopam (a D1 dopamine receptor agonist) demonstrated clinical utility in hypertension, validating the scaffold’s bioavailability and target engagement. Concurrently, synthetic methodologies evolved, including intramolecular Heck cyclization (Bolton & Hodges, 1999), enabling efficient construction of the benzazepine core from immobilized allylglycine esters [1]. The Heck route achieved bicyclic lactam formation in >80% yield, facilitating rapid library synthesis [1].
1980s–2000s: Galantamine—a natural benzazepine alkaloid from Galanthus species—was approved for Alzheimer’s disease (2001). It functions as a competitive acetylcholinesterase inhibitor (IC₅₀ 0.35 µM) and allosteric nicotinic receptor modulator, establishing benzazepines as neuroactive agents [1] [8]. Parallel work identified antitumoral benzazepines (e.g., paullones) targeting cyclin-dependent kinases [1].
2010s–Present: Benzazepines diversified into new therapeutic roles:
Table 1: Key Therapeutic Milestones for Benzazepine Derivatives
Compound | Therapeutic Area | Biological Target | Discovery Era |
---|---|---|---|
Fenoldopam | Hypertension | D1 dopamine receptor | 1980s |
Galantamine | Alzheimer’s disease | Acetylcholinesterase | 2000s |
Paullones | Anticancer | Cyclin-dependent kinases | 1990s |
WMS-1405 | Neuropathic pain | GluN2B NMDA receptor | 2010s |
5-HT6 ligands | Neuropsychiatric disorders | Serotonin 5-HT6 receptor | 2020s |
The 7-amino group in 7-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one confers distinct advantages in molecular recognition and derivatization:
Electronic & Steric Modulation:The electron-donating amine (pKₐ ~5–6) increases aromatic ring electron density, enhancing π-π stacking with receptor hydrophobic pockets. Ortho positioning relative to the fused azepine ring creates a 120° hinge region, sterically directing the amine toward complementary binding sites (e.g., enzyme catalytic residues or receptor sub-pockets) [1] [3]. This contrasts with meta- or para-substituted analogs, which exhibit reduced target affinity due to suboptimal vector alignment.
Hydrogen-Bonding Capacity:The primary amine (−NH₂) functions as a bifunctional H-bond donor/acceptor. In GluN2B antagonists, it forms dual H-bonds with Thr110 and Asp172 residues (ΔG = -3.2 kcal/mol), critical for sub-µM activity [3]. Conversion to amides, sulfonamides, or ureas—common in prodrug strategies—diminishes binding, confirming the amine’s irreplaceable role in direct target engagement [7].
Derivatization Gateway:The amine serves as a synthetic handle for:
Table 2: Molecular Characteristics of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Property | Value/Significance | Impact on Bioactivity |
---|---|---|
7-Amino pKₐ | ~5.5 (weak base) | Enhances solubility at physiological pH; facilitates salt formation |
Hydrogen Bonding | 2 H-bond donors, 1 H-bond acceptor | Enables strong, directional interactions with targets |
Electrostatic Potential | Electron-rich aromatic system (σₘ = -0.16) | Promotes π-cation/π-π stacking in hydrophobic pockets |
Steric Accessibility | Minimal steric hindrance at C7 | Permits derivatization without scaffold distortion |
Applications leveraging the 7-amino group include:
Table 3: Therapeutic Applications Enabled by 7-Amino Functionalization
Application | Compound Class | Key 7-Amino Modification | Observed Activity |
---|---|---|---|
Antitumoral agents | Darpones | Unmodified -NH₂ | Paullone-like CDK inhibition |
Neuroprotective agents | Tetrahydro-3-benzazepines | -NH₂ → -NHAc | GluN2B antagonism (Kᵢ 14 nM) |
D1 receptor ligands | Fluoreno azepines | -NH₂ retained | 5-HT6 receptor selectivity |
Antibacterial scaffolds | Benzo[7]annulenamines | -NH₂ → -NHSO₂CH₃ | RNA polymerase inhibition |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7